molecular formula C11H15NO3 B1149304 Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 110995-29-4

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No. B1149304
CAS RN: 110995-29-4
M. Wt: 209.2417
InChI Key:
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Description

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has the empirical formula C8H9NO3 and a molecular weight of 167.16 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with formyl, methyl, and propanoate groups .


Physical And Chemical Properties Analysis

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a solid compound . It has the empirical formula C8H9NO3 and a molecular weight of 167.16 .

Scientific Research Applications

  • Synthesis of Novel Pyrrole Alkaloids : New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds, including variants of methyl pyrrole propanoate, were analyzed using spectroscopic data (Youn et al., 2013).

  • Antimicrobial Agents : Synthesis of (E)-methyl pyrrole-3-carboxylate derivatives was explored, and these compounds were evaluated for their in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

  • Molecular Structures and Properties : Studies on benzodipyrrinones involved base-catalyzed condensation of compounds like methyl pyrrole propanoate. The molecular structures and properties of these compounds were analyzed using Nuclear Overhauser effect H-nmr studies (Boiadjiev & Lightner, 2003).

  • Biological Activities : Research on hybrid molecules derived from methyl pyrrole propanoate derivatives focused on their potential as anticonvulsants and antinociceptives. These compounds showed promising activity in preclinical seizure models and pain responses in mice (Kamiński et al., 2016).

  • Synthesis of Uracil Derivatives : The synthesis of uracil derivatives involving methyl pyrrole propanoate was explored. These compounds were characterized by spectroscopic methods, and their interaction with DNA was studied through UV spectra (Yao et al., 2013).

  • Salen-type Ligands : Salen-type ligands functionalized with pyrrole derivative pendant arms were synthesized, including 3-pyrrol-1-ylpropanoic acid derivatives. These compounds were characterized and their potential applications in catalysis and material science were explored (Andrade et al., 2005).

Future Directions

Pyrrole derivatives, such as “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate”, have a diverse range of biological activities, making them a potential source of new therapeutic agents . Future research could focus on exploring the therapeutic potential of this compound against various diseases or disorders.

properties

IUPAC Name

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYWXKWNBYRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441412
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

CAS RN

18818-25-2
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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